molecular formula C13H22Cl2N2O2 B2868613 2-(3,4-Dimethoxyphenyl)-1-methylpiperazine dihydrochloride CAS No. 1216608-15-9

2-(3,4-Dimethoxyphenyl)-1-methylpiperazine dihydrochloride

Cat. No.: B2868613
CAS No.: 1216608-15-9
M. Wt: 309.23
InChI Key: JDESQQZSYBXXJL-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1-methylpiperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a piperazine ring, which is further substituted with a methyl group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-1-methylpiperazine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and piperazine.

    Formation of Intermediate: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with piperazine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Methylation: The amine is methylated using methyl iodide or a similar methylating agent to introduce the methyl group on the piperazine ring.

    Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1-methylpiperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1-methylpiperazine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the synthesis of various chemical intermediates and active pharmaceutical ingredients.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A triazole derivative with potential bioactive properties.

Uniqueness

2-(3,4-Dimethoxyphenyl)-1-methylpiperazine dihydrochloride is unique due to its specific substitution pattern on the piperazine ring and the presence of the 3,4-dimethoxyphenyl group. This unique structure imparts distinct pharmacological properties, making it a valuable compound for research and development in medicinal chemistry.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-methylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.2ClH/c1-15-7-6-14-9-11(15)10-4-5-12(16-2)13(8-10)17-3;;/h4-5,8,11,14H,6-7,9H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDESQQZSYBXXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1C2=CC(=C(C=C2)OC)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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